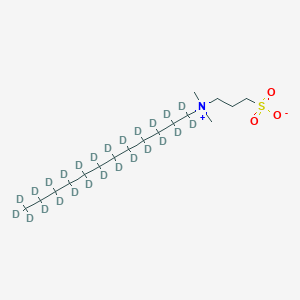![molecular formula C24H27FO6S B13852269 (1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol](/img/structure/B13852269.png)
(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol is a complex organic compound characterized by its multiple chiral centers and the presence of a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol typically involves multiple steps, including the formation of the thiophene ring, introduction of the fluorophenyl group, and the construction of the hexane-1,2,3,4,5,6-hexol backbone. Common synthetic routes may involve:
Step 1: Synthesis of the thiophene ring with the fluorophenyl group.
Step 2: Coupling of the thiophene derivative with a suitable benzyl halide.
Step 3: Formation of the hexane-1,2,3,4,5,6-hexol backbone through a series of reduction and protection-deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the thiophene ring or the hexane-1,2,3,4,5,6-hexol backbone.
Reduction: Reduction reactions could be used to modify the functional groups on the benzyl or thiophene rings.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Biochemical Studies: Use in studying enzyme interactions or metabolic pathways.
Medicine
Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Materials Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,3R,4R,5R)-1-[3-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol
- (1R,2S,3R,4R,5R)-1-[3-[[5-(4-bromophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol
Uniqueness
The presence of the fluorophenyl group in (1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol may confer unique properties such as increased lipophilicity, metabolic stability, or specific binding interactions compared to its chloro or bromo analogs.
Propiedades
Fórmula molecular |
C24H27FO6S |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
(1R,2S,3R,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C24H27FO6S/c1-13-2-3-15(21(28)23(30)24(31)22(29)19(27)12-26)10-16(13)11-18-8-9-20(32-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-31H,11-12H2,1H3/t19-,21-,22-,23+,24+/m1/s1 |
Clave InChI |
NFDBYLHDFDCVEI-GKMGCJOJSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H]([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(C(C(C(C(CO)O)O)O)O)O)CC2=CC=C(S2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
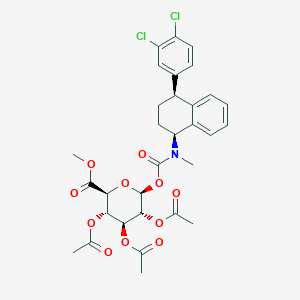
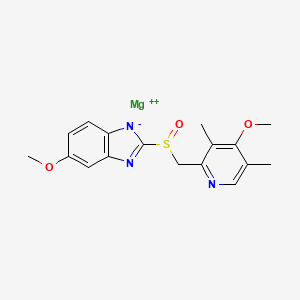


![4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d7](/img/structure/B13852220.png)
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
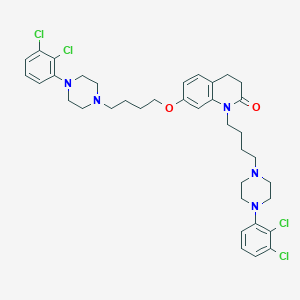
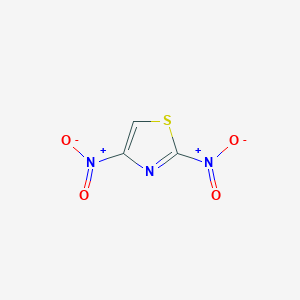

![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
